molecular formula C8H4F6N2O2 B1608574 2-Nitro-4,5-bis(trifluoromethyl)aniline CAS No. 35010-32-3

2-Nitro-4,5-bis(trifluoromethyl)aniline

Cat. No. B1608574
CAS RN: 35010-32-3
M. Wt: 274.12 g/mol
InChI Key: XCCONFFFCYGZJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitro-4,5-bis(trifluoromethyl)aniline, also known as NTFA, is a chemical compound with a molecular formula of C8H4F6N2O2. This compound is widely used in various scientific research applications due to its unique properties.

Scientific Research Applications

  • Synthesis of Trifluoromethylpyridines

    • Scientific Field : Agrochemical and Pharmaceutical Industries
    • Application Summary : Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
    • Methods of Application : Various methods of synthesizing 2,3,5-DCTF, a TFMP derivative, have been reported .
    • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
  • Synthesis of Monoazo Dyes

    • Scientific Field : Dye Industry
    • Application Summary : 4-Nitro-2-(trifluoromethyl)aniline is used in the synthesis of monoazo dyes .

properties

IUPAC Name

2-nitro-4,5-bis(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F6N2O2/c9-7(10,11)3-1-5(15)6(16(17)18)2-4(3)8(12,13)14/h1-2H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCCONFFFCYGZJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1N)[N+](=O)[O-])C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406158
Record name 2-nitro-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitro-4,5-bis(trifluoromethyl)aniline

CAS RN

35010-32-3
Record name 2-nitro-4,5-bis(trifluoromethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitro-4,5-bis(trifluoromethyl)aniline
Reactant of Route 2
2-Nitro-4,5-bis(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
2-Nitro-4,5-bis(trifluoromethyl)aniline
Reactant of Route 4
Reactant of Route 4
2-Nitro-4,5-bis(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
2-Nitro-4,5-bis(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
2-Nitro-4,5-bis(trifluoromethyl)aniline

Citations

For This Compound
1
Citations
YA Fialkov, LM Yagupolski - Syntheses of Fluoroorganic Compounds, 1985 - Springer
l,2,3-Tris(trifluoromethyl)benzene is a colourless crystalline substance, well soluble in organic solvents, insoluble in water. Mp 28.5−29 C; bp 162−163 C/760 mm Hg; n D 30 1.3786 [1]. …
Number of citations: 4 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.